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molecular formula C9H12N2O3 B8646400 methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate CAS No. 849805-26-1

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate

Cat. No. B8646400
M. Wt: 196.20 g/mol
InChI Key: DDKQJIIOOPBFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829585B2

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g, 7.6 mmol) described in Production Example 4-1-2, tributyl methoxymethyl stannane (3.1 g, 9.1 mmol) described in Production Example 4-1-3, tetrakis(triphenylphosphine) palladium (440 mg, 0.38 mmol) and N-methylpyrrolidinone (20 mL) was stirred for 3.5 hours at 130° C. The reaction mixture was allowed to cool on standing followed by the addition of aqueous potassium fluoride solution while cooling with ice and filtering through Celite. After washing the organic layer with sat. NaCl, the organic layer was distilled under a reduced pressure. The residue was purified by silica gel column chromatography (heptane/ethyl acetate=2/1) to obtain the title compound (0.93 g, 4.7 mmol, 63%) as a pale brown oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
440 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](Cl)=[N:6][C:5]=1[NH2:11].C([Sn](CCCC)(CCCC)[CH2:18][O:19][CH3:20])CCC.[F-].[K+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN1CCCC1=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:18][O:19][CH3:20])=[N:6][C:5]=1[NH2:11] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)Cl)N)=O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(CCC)[Sn](COC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
440 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred for 3.5 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
filtering through Celite
WASH
Type
WASH
Details
After washing the organic layer with sat. NaCl
DISTILLATION
Type
DISTILLATION
Details
the organic layer was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)COC)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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